(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is a chiral compound commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The compound acts as a protecting group for amines, specifically in the synthesis of peptides . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .
Biochemical Pathways
The compound plays a role in the synthesis of peptides, where the Boc group protects the amino groups during the synthesis process . The addition and removal of the Boc group are key steps in these biochemical pathways .
Pharmacokinetics
The boc group’s deprotection process is known to be rapid and effective, suggesting that the compound could be quickly metabolized and excreted .
Result of Action
The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . The deprotection process results in the removal of the Boc group and the release of the protected amine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of certain chemicals . For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid typically involves the protection of the amino group of (S)-2-methoxypropanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: (S)-2-methoxypropanoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of (S)-2-methoxypropanoic acid.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: Used in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methoxypropanoic acid: The unprotected form of the compound.
N-Boc-L-glutamic acid 1-tert-butyl ester: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is unique due to its specific chiral center and the presence of both a Boc-protected amino group and a methoxy group. This combination makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFAPMRAFUTCBO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412352-66-0 |
Source
|
Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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